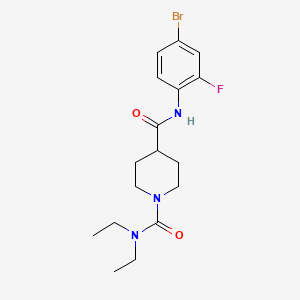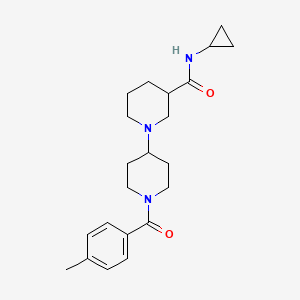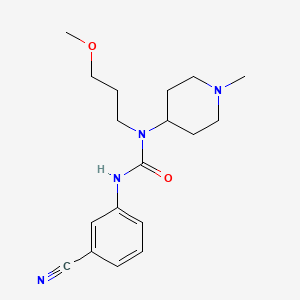![molecular formula C19H25ClN2O3 B5359543 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as ABT-288 and belongs to the class of drugs called neuroleptics.
Wirkmechanismus
ABT-288 acts as a partial agonist at the dopamine D2 and D3 receptors, which means that it activates these receptors but to a lesser extent than full agonists. This results in a decrease in dopamine activity in certain areas of the brain, which may be beneficial in the treatment of certain psychiatric disorders. ABT-288 also affects the glutamate system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
ABT-288 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to decrease dopamine release in the nucleus accumbens, which is a region of the brain involved in reward and motivation. Physiologically, ABT-288 has been shown to decrease locomotor activity in rats, which is indicative of a decrease in motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ABT-288 in lab experiments is its high affinity for the dopamine D2 and D3 receptors, which allows for the selective targeting of these receptors. However, a limitation of using ABT-288 is its partial agonist activity, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of ABT-288. One area of research is the potential use of ABT-288 in the treatment of psychiatric disorders such as schizophrenia and depression. Another area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of receptors. Additionally, the effects of ABT-288 on the glutamate system warrant further investigation.
Synthesemethoden
The synthesis of ABT-288 involves several steps. The first step is the preparation of 4-(4-chlorophenyl)morpholine, which is achieved by reacting 4-chloroaniline with morpholine in the presence of a catalyst. The second step involves the reaction of 4-(4-chlorophenyl)morpholine with cyclopentanone in the presence of a base to form 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone. The final step is the reaction of 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone with butanoyl chloride to form 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
ABT-288 has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to have a high affinity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. ABT-288 has also been shown to have an effect on the glutamate system, which plays a role in learning and memory.
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGWMJSUCLOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)

![2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)